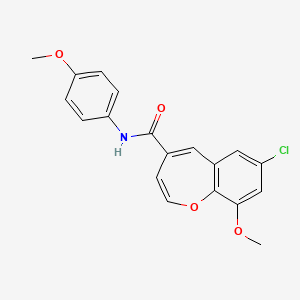

7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

Description

7-Chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a benzoxepine-derived compound characterized by a fused bicyclic structure (benzoxepine core) with chloro and methoxy substituents at positions 7 and 9, respectively. The carboxamide group at position 4 is linked to a 4-methoxyphenyl ring, contributing to its electronic and steric properties. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those targeting inflammation, oxidative stress, and fluorescence-based applications .

Properties

IUPAC Name |

7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-16-5-3-15(4-6-16)21-19(22)12-7-8-25-18-13(9-12)10-14(20)11-17(18)24-2/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFMCJKVDQDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chloro and methoxy groups: These functional groups can be introduced via halogenation and methylation reactions.

Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the chloro group or the carboxamide group.

Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications, such as in the treatment of certain diseases.

Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds in the benzoxepine class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Photophysical Properties: Comparison with Quinazoline and Benzothiazepine Derivatives

Key Findings from Fluorescence Studies ():

Compounds with methoxyphenyl substituents, such as those in the quinazoline series (e.g., 5d , 5g ), exhibit enhanced fluorescence intensity due to resonance-donating effects of the 4-methoxyphenyl group. For example:

| Compound | Substituents | λem (nm) | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|---|

| 5d | 4-(4-Fluorophenyl), 2-(4-methoxyphenyl) | 490 | ~135 | 0.42 |

| 5g | 2,4-(4-Methoxyphenyl) | 485 | ~130 | 0.38 |

| 7-Chloro-9-Methoxy-N-(4-Methoxyphenyl)-1-Benzoxepine-4-Carboxamide | Benzoxepine core with 7-Cl, 9-OMe, and 4-methoxyphenyl | Data not available | Data not available | Data not available |

- Structural Insights: The 4-methoxyphenyl group in the target compound likely enhances π→π* transitions, similar to quinazoline derivatives.

- Comparison with Benzothiazepines: Benzothiazepine derivatives (e.g., compounds 3, 4 in ) show reduced fluorescence due to non-planar structures and sulfur atom incorporation, highlighting the advantage of benzoxepine's oxygen-containing heterocycle for photostability .

Electronic and Nonlinear Optical Properties: Comparison with Dianisyl-Substituted Chromophores

Charge-Transfer Properties (): Bis-(4-methoxyphenyl)aminophenyl chromophores (e.g., A) exhibit λmax at 745 nm, slightly blue-shifted compared to dialkylaminophenyl analogs (e.g., YLD156 at 753 nm). The dianisyl group introduces a high-energy band at 500 nm, absent in non-methoxy derivatives.

| Chromophore | Substituents | λmax (nm) | High-Energy Band (nm) |

|---|---|---|---|

| A | Bis-(4-methoxyphenyl) | 745 | 500 |

| YLD156 | Dialkylaminophenyl | 753 | None |

| 7-Chloro-9-Methoxy-N-(4-Methoxyphenyl)-1-Benzoxepine-4-Carboxamide | Methoxyphenyl-carboxamide | Data not available | Data not available |

- Implications : The 4-methoxyphenyl group in the benzoxepine compound may similarly enhance polarizability and Stokes shifts, but its fused-ring system could limit charge-transfer efficiency compared to linear chromophores .

Biological Activity

7-Chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

- Molecular Formula : C19H16ClN O4

- CAS Number : 950285-45-7

The biological activity of benzoxepines, including this compound, is often attributed to their interaction with various biological targets such as enzymes and receptors. The specific mechanism of action for 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide may involve:

- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Anticancer Activity

Research indicates that benzoxepines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve:

- Cell Cycle Interference : Some derivatives have been noted to affect the G1 phase of the cell cycle, which is crucial for cell proliferation.

- Synergistic Effects : Certain compounds have demonstrated enhanced efficacy when used in combination with established chemotherapeutics like doxorubicin, suggesting a role in overcoming multidrug resistance (MDR) in cancer therapy .

Antimicrobial Activity

Benzoxepines have also been evaluated for their antimicrobial properties. Preliminary studies suggest that 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide may possess activity against various bacterial strains, although specific data on this compound is limited.

Comparative Analysis

To understand the uniqueness of 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Similarity | Biological Activity | Notable Effects |

|---|---|---|---|

| 7-chloro-9-methoxy-1-benzoxepine-4-carboxamide | Similar benzoxepine core | Moderate anticancer | Induces apoptosis |

| N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide | Lacks chlorine substituent | Lower anticancer potential | Less effective against MDR |

The presence of both chloro and methoxy groups in 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide may confer unique biological activities compared to its analogs.

Study 1: Anticancer Efficacy

A study published in Anticancer Research highlighted the efficacy of benzoxepine derivatives in inducing apoptosis in resistant cancer cell lines. The research indicated that certain compounds could significantly enhance doxorubicin retention in multidrug-resistant cells, suggesting a direct interaction with P-glycoprotein .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that benzoxepines could modulate cellular pathways related to apoptosis and cell cycle regulation. This was evidenced by their ability to activate caspase cascades atypically, leading to programmed cell death in resistant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.